molecular formula C16H13N3O2S B2362312 2-[2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 2279124-55-7

2-[2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B2362312
CAS RN: 2279124-55-7
M. Wt: 311.36
InChI Key: GKLDIPCZNGYYKB-UHFFFAOYSA-N
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Description

The compound “2-[2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione” is a chemical compound with a molecular weight of 196.23 . It is also known as 2-{2-methylimidazo[2,1-b][1,3]thiazol-6-yl}acetic acid .


Molecular Structure Analysis

The IUPAC name for this compound is (2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetic acid . The InChI code for this compound is 1S/C8H8N2O2S/c1-5-3-10-4-6(2-7(11)12)9-8(10)13-5/h3-4H,2H2,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 196.23 .

Scientific Research Applications

Antimicrobial Activity

2-[2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione and its derivatives have been explored for their potential antimicrobial properties. One study synthesized various derivatives of 1,3-thiazolidinone, further modified to obtain compounds with potential antibacterial and antifungal activities. The effectiveness of these compounds was tested against bacterial species like B. subtilis, K. pneumoniae, P. aeruginosa, S. aureus, and fungal species like A. fumigatus and C. albicans (Jat, Salvi, Talesara, & Joshi, 2006).

Photophysical Properties

The photophysical properties of certain derivatives of 2-[2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione have been investigated. A particular study focused on excited-state intramolecular proton transfer chromophores derived from this compound, analyzing their behavior using UV-visible and fluorescence spectroscopy in various solvents. The study highlighted the fluorescence and thermal stability of these compounds, with theoretical computations supporting the findings (Deshmukh & Sekar, 2015).

Potential Antipsychotic Properties

There's research into the potential antipsychotic properties of derivatives of 2-[2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione. A study synthesized a series of these derivatives, examining their affinities for serotonin receptors and inhibitory properties against phosphodiesterase 10A. The most promising compound was further studied for its safety and potential antipsychotic effects in a behavioral model of schizophrenia (Czopek et al., 2020).

Cancer Research

Some derivatives have been synthesized and evaluated for potential anticancer activity. For instance, a study synthesized a series of derivatives, some of which were tested against a breast cancer cell line. The results compared favorably to the standard anticancer drug doxorubicin, suggesting potential utility in cancer treatment (Hosny, Zaki, Mokbel, & Abdelhamid, 2019).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-10-8-18-9-11(17-16(18)22-10)6-7-19-14(20)12-4-2-3-5-13(12)15(19)21/h2-5,8-9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLDIPCZNGYYKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2S1)CCN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione

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